3-Amino-5-cyclopropylmethoxy-benzoic acid is an organic compound that features a unique molecular structure comprising an amino group, a cyclopropylmethoxy group, and a benzoic acid moiety. This structure contributes to its potential applications in medicinal chemistry and material sciences. The compound is recognized for its distinctive properties, which may facilitate interactions with biological targets, making it a subject of interest in drug development and research.
The compound can be synthesized from commercially available precursors through various chemical reactions and methodologies. Its synthesis typically involves multi-step processes that optimize yield and purity.
3-Amino-5-cyclopropylmethoxy-benzoic acid is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. It also falls under the category of amines because of the amino group attached to the aromatic ring.
The synthesis of 3-Amino-5-cyclopropylmethoxy-benzoic acid generally involves several key steps:
One common synthetic route involves:
The molecular structure of 3-Amino-5-cyclopropylmethoxy-benzoic acid can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
3-Amino-5-cyclopropylmethoxy-benzoic acid can undergo various chemical reactions:
The mechanism by which 3-Amino-5-cyclopropylmethoxy-benzoic acid exerts its biological effects primarily involves interactions with specific molecular targets:
The compound's stability and reactivity have been characterized in various studies, indicating its potential utility in both laboratory settings and industrial applications.
Polyketide Synthase 13 (Pks13) is a multi-domain enzyme essential for the viability and virulence of Mycobacterium tuberculosis (Mtb). It catalyzes the final condensation step in mycolic acid biosynthesis, generating α-alkyl β-ketoesters that serve as direct precursors for these critical cell wall components [1] [7]. Mycolic acids are 60–90 carbon α-alkyl, β-hydroxy fatty acids that form the impermeable "mycomembrane," a lipid barrier conferring resistance to host immune responses and antibiotics [1] [4]. The Pks13 reaction involves two substrates:
The ketosynthase (KS) domain then catalyzes a decarboxylative Claisen condensation between these substrates, forming an α-alkyl β-ketoacyl thioester attached to ACP2. Cryo-EM structures reveal Pks13 functions as a dimer with a symmetric KS-AT core (1.8 Å resolution), while ACP domains exhibit conformational flexibility to shuttle substrates between active sites [1]. Genetic knockout studies confirm Pks13 is indispensable for mycobacterial survival, making it a high-priority target for novel antitubercular agents [4] [8].
Table 1: Functional Domains of Pks13
Domain | Function | Key Residues/Features |
---|---|---|
ACP1 | Binds meromycolyl chain via phosphopantetheinyl group | S38 (Ppant attachment site) |
Ketosynthase (KS) | Catalyzes Claisen condensation | C267 (active site nucleophile) |
Acyltransferase (AT) | Loads α-carboxyacyl-CoA onto ACP2 | S798 (serine ester intermediate) |
ACP2 | Shuttles α-carboxyacyl chain to KS domain | Ppant prosthetic group |
Thioesterase (TE) | Transfers product to trehalose, forming trehalose monomycolate (TMM) | Ser1533 (acyl acceptor), Tyr1663 (catalytic triad) |
Early Pks13 inhibitors emerged from phenotypic screens, with benzofuran-based compounds (e.g., TAM16) showing nanomolar activity against Mtb. TAM16 inhibited the thioesterase (TE) domain, disrupting the transfer of condensed α-alkyl β-ketoesters onto trehalose—a hinge step in mycolate assembly [2] [7]. Co-crystal structures revealed TAM16 occupies the TE active site, forming hydrogen bonds with catalytic residues (e.g., Tyr1663) and hydrophobic contacts with F1670 [8]. Despite promising in vivo efficacy in murine TB models, benzofurans exhibited hERG channel inhibition (IC50 < 1 μM), posing cardiotoxicity risks that halted clinical progression [2] [3].
This limitation spurred searches for novel scaffolds:
Table 2: Evolution of Pks13 Inhibitor Scaffolds
Chemical Class | Representative Compound | Anti-TB Activity (MIC or IC₉₀) | Binding Mode to TE Domain | Limitations |
---|---|---|---|---|
Benzofurans | TAM16 | 0.03–0.06 μg/mL | H-bond with Tyr1663; π-π with F1670 | hERG inhibition (cardiotoxicity) |
Oxadiazoles | CID 92,074,896 | <1 μM | Distinct from benzofurans; AARR pharmacophore | Moderate metabolic stability |
Coumestans | Compound 65 | 0.0313–0.0625 μg/mL | Enhanced π-π stacking with F1670 | Synthetic complexity |
Benzoic Acid Derivatives | 3-Amino-5-cyclopropylmethoxy-benzoic acid | Under investigation | Predicted H-bond with Ser1533/Tyr1663 | In vitro validation pending |
The thioesterase (TE) domain of Pks13 is a uniquely druggable target due to its dual functionality and structural conservation. Unlike canonical TEs that hydrolyze polyketide chains, Pks13-TE acts as an acyltransferase, transferring the condensed β-ketoester onto trehalose to form trehalose monomycolate (TMM)—the direct precursor of cell wall mycolates [7]. This reaction proceeds via a two-step mechanism:
Structural studies identify a trehalose-binding pocket adjacent to the catalytic triad (Ser1533, Asp1644, His1720), with Tyr1663 playing a key role in substrate orientation [7] [10]. Inhibitors disrupting this pocket block mycolate assembly without cross-reacting with mammalian fatty acid synthases. Molecular dynamics simulations confirm that high-affinity binders (e.g., oxadiazoles) stabilize the TE domain’s closed conformation, reducing conformational flexibility (RMSD < 3 Å) and increasing binding free energy (ΔG < −75 kcal/mol) [6] [10].
3-Amino-5-cyclopropylmethoxy-benzoic acid derivatives exemplify structure-based designs targeting this mechanism. The benzoic acid moiety may mimic the tetrahedral intermediate of the acyl-transfer reaction, while the cyclopropylmethoxy group enhances membrane permeability—critical for targeting intramacrophagic Mtb. Docking studies predict:
This pharmacophore aligns with the "AARR" model (Two Aromatic Rings + Two H-bond Acceptors) validated for Pks13-TE inhibitors [6], positioning benzoic acid derivatives as promising candidates for overcoming limitations of earlier scaffolds.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3